

# Technical Support Center: Passivation of Nickel-Molybdenum Surfaces in Acidic Media

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Compound of Interest		
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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **nickel-molybdenum** (Ni-Mo) alloys in acidic environments.

# Frequently Asked Questions (FAQs)

Q1: What is the primary role of molybdenum in the passivation of nickel-based alloys in acidic media?

A1: Molybdenum significantly enhances the corrosion resistance of nickel alloys in reducing acids like hydrochloric and sulfuric acid.[1][2] Its primary roles include stabilizing the passive film, particularly after a localized breakdown event, and increasing resistance to pitting and crevice corrosion.[1][3][4] In the presence of oxidizing impurities, which can be detrimental to Ni-Mo alloys, the addition of chromium is necessary to form a protective passive film. Molybdenum helps to prevent the breakdown of this film and supports its self-repair if damage occurs.[1]

Q2: How does the composition of the passive film on a Ni-Mo alloy surface change in an acidic environment?

A2: The passive film on Ni-Mo alloys typically has a bilayer structure, consisting of an inner oxide layer and an outer hydroxide layer.[5][6] The inner layer is often enriched with chromium oxides (like Cr<sub>2</sub>O<sub>3</sub>), which are primarily responsible for the passive behavior.[4][5][7] Molybdenum can be incorporated into this film as various oxides, such as MoO<sub>2</sub>, and can also

## Troubleshooting & Optimization





exist in higher valence states like Mo<sup>6+</sup> in the outer hydroxide layer.[3][6] The presence of molybdenum promotes the stability of the chromium-rich protective layer.[4]

Q3: Why is my Ni-Mo alloy showing signs of corrosion in nitric acid, even though it performs well in sulfuric or hydrochloric acid?

A3: Nitric acid is a strong oxidizing acid. While molybdenum provides excellent resistance in reducing acids, it can lower the corrosion resistance in hot, oxidizing acids like nitric acid.[1] For service in nitric acid, nickel alloys require a high chromium content (typically at least 15%) to form a stable passive film. Pure Ni-Mo alloys, such as Alloy B-3®, are generally not suitable for use in nitric acid.

Q4: Can chloride contamination in my acidic solution affect the passivation of my Ni-Mo alloy?

A4: Yes, chloride ions are particularly aggressive and can cause localized breakdown of the passive film, leading to pitting corrosion.[8] Molybdenum enhances an alloy's resistance to pitting by stabilizing the passive film and impeding the adsorption of chloride ions.[8][9] However, at a certain critical chloride concentration, even highly resistant alloys can experience passivity breakdown.[3] The presence of chlorides can significantly increase the corrosion rate of both Ni-Mo and Ni-Cr-Mo alloys.

# Troubleshooting Guide Category 1: Issues with Passive Film Formation & Stability

Q: My potentiodynamic polarization curve does not show a clear passive region. What could be the cause?

A: This can be due to several factors:

- Aggressive Environment: The acidic medium may be too concentrated, at too high a temperature, or contain contaminants like chlorides that prevent a stable passive film from forming.[10]
- Alloy Composition: If the alloy has insufficient chromium, it may not passivate effectively, especially in oxidizing conditions.[3] For alloys with low Mo content (e.g., below 8 wt. %),



spontaneous passivation in some acidic chloride solutions may fail, leading to active dissolution.[11]

- Surface Contamination: The sample surface may have been improperly cleaned or may have residual stresses from polishing. Ensure the sample is degreased and cleaned thoroughly before the experiment.
- Deaeration: The presence of oxygen in a reducing acid (like HCl) can sometimes increase corrosion rates for Ni-Mo alloys.[2] Ensure the solution is properly deaerated with an inert gas (e.g., nitrogen or argon) if you intend to study the behavior in the absence of oxidizing species.

Q: I observe a gradual increase in current in the passive region (high passive current density). Why is this happening?

A: A high passive current density indicates that the passive film is not perfectly stable and is undergoing a slow dissolution process.

- Film Composition: The passive film may be less protective than expected. Molybdenum's role is to stabilize the film; its absence or low concentration can lead to a less stable film.[1]
- pH and Potential: The stability of the passive film is highly dependent on the pH of the solution and the applied potential.[12] At higher potentials, transpassive dissolution can occur, where components of the passive film (like chromium) begin to dissolve at a higher rate.
- Anomalous Molybdenum Dissolution: Under certain potential and pH conditions, molybdenum itself can dissolve from the alloy or the passive film.[13][14] This can compromise the film's stability.

# **Category 2: Unexpected Corrosion Phenomena**

Q: My Ni-Mo alloy sample is experiencing pitting, even in a supposedly non-aggressive acidic solution. What should I check?

A: Pitting is almost always caused by the localized breakdown of the passive film, typically by aggressive anions.



- Chloride Contamination: This is the most common cause. Check for any possible sources of chloride contamination in your reagents, water, or experimental setup. Even trace amounts can initiate pitting.[8]
- Inclusions or Defects: Metallurgical defects, such as inclusions or second-phase precipitates
  on the alloy surface, can act as initiation sites for pitting. Examine the surface with
  microscopy before and after the experiment.
- High Potential: Operating at potentials close to or exceeding the pitting potential (E\_pitt) will lead to pit formation.[8] The pitting potential can decrease significantly with increasing chloride concentration.[9]

Q: I'm observing intergranular corrosion on my sample after the experiment. What is the likely cause?

A: Intergranular corrosion can occur in Ni-Cr-Mo alloys if the material has been "sensitized."

Sensitization: This happens when the alloy is exposed to a specific temperature range (e.g., 750-800°C) that causes chromium- and molybdenum-rich carbides or intermetallic phases to precipitate at the grain boundaries.[15] This depletes the adjacent areas of these protective elements, making the grain boundaries susceptible to preferential attack.[15] Ensure your material is in a properly solution-annealed condition.

# **Category 3: Electrochemical Measurement Problems**

Q: The corrosion potential (E\_corr) of my sample is unstable and drifts over time. How can I fix this?

A: An unstable E\_corr usually means the surface has not yet reached a steady state with the environment.

 Insufficient Stabilization Time: Allow the sample to immerse in the solution for a longer period before starting the measurement. A stable open-circuit potential (OCP) is crucial for reproducible results. A period of 50 hours may be required to reach a steady-state dissolution rate for some alloys.[16]



- Active Corrosion: The sample may be actively corroding instead of passivating. The potential will drift as the surface changes.
- Crevice Corrosion: If using a standard flat cell, crevice corrosion can occur at the interface between the sample and the sample holder gasket. This can influence the overall measured potential.

# **Quantitative Data Summary**

The following tables summarize key corrosion parameters for various Ni-based alloys in acidic media. Note that exact values can vary based on specific experimental conditions.

Table 1: Corrosion Rates of Ni-Cr-Mo Alloys in Boiling Sulfuric Acid (20% H2SO4)

Alloy (UNS No.)	Typical Cr (wt%)	Typical Mo (wt%)	Corrosion Rate (mm/y)
N10276 (C-276)	15.5	16.0	~0.6 - 1.0
N06022 (Alloy 22)	21.0	13.5	~0.6 - 0.9
N06059 (Alloy 59)	23.0	16.0	< 0.1

Data compiled from information in reference[10]. A corrosion rate below 0.1 mm/y is often considered excellent.

Table 2: Influence of Molybdenum on Pitting Potential in Acidic Chloride Solutions



Alloy System	Molybdenum Content	Environment	Pitting Potential	Observation
Stainless Steel	Low (e.g., 0%)	1 N HCI	Low	Prone to pitting.
Stainless Steel	High (e.g., 2-5%)	1 N HCl	High	Mo content improves pitting resistance.[8][9]
Ni-Cr Alloys	0%	Acidic Chloride	Lower	
Ni-Cr-Mo Alloys	> 6%	Acidic Chloride	Higher	Mo stabilizes the passive film against chloride attack.[17]

# Detailed Experimental Protocols Protocol 1: Potentiodynamic Polarization Measurement

This protocol is used to evaluate the general corrosion behavior, including corrosion potential (E\_corr), corrosion current (i\_corr), passive region, and breakdown potential.

#### 1. Sample Preparation:

- Cut the Ni-Mo alloy to the desired electrode size.
- Mount the sample in an appropriate holder, ensuring a well-defined exposed surface area.
- Grind the sample surface sequentially using SiC abrasive papers (e.g., up to 2000 grit).[18]
- Polish the surface using a diamond paste (e.g., 1 μm) to achieve a mirror finish.
- Clean the sample ultrasonically in ethanol and then deionized water.
- Dry the sample with a stream of inert gas.

#### 2. Solution Preparation:

- Prepare the acidic solution (e.g., 0.5 M H<sub>2</sub>SO<sub>4</sub>) using analytical grade reagents and deionized water.[6]
- Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 30-60 minutes prior to and during the experiment to remove dissolved oxygen.

#### 3. Electrochemical Measurement:



- Set up a three-electrode cell: the Ni-Mo alloy as the working electrode (WE), a platinum mesh or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Immerse the electrodes in the deaerated solution.
- Monitor the open-circuit potential (OCP) until it stabilizes (e.g., potential change < 1-2 mV over 5 minutes).
- Begin the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scan in the anodic direction.
- Use a slow scan rate, typically between 0.167 mV/s and 1 mV/s, to allow the surface to reach a quasi-steady state.[14][15]
- Record the current density as a function of the applied potential. The scan should continue until a clear breakdown or transpassive region is observed.

# Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of the Passive Film

XPS is used to determine the chemical composition and thickness of the passive film formed on the alloy surface.

#### 1. Passive Film Formation:

- Prepare the sample surface as described in Protocol 1.
- Form the passive film by immersing the sample in the acidic solution at OCP for a set duration or by holding it at a specific anodic potential (potentiostatic passivation) within the passive region for a period, for example, 1 hour.[7]

#### 2. Sample Transfer:

- After film formation, gently rinse the sample with deionized water to remove residual electrolyte and then dry it carefully.
- For sensitive measurements, the sample should be transferred to the XPS analysis chamber under an inert atmosphere to prevent air exposure from altering the passive film.[6]

#### 3. XPS Measurement:

- Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.
- Use a monochromatic X-ray source (e.g., Al Kα).
- Acquire a survey spectrum to identify all elements present on the surface.

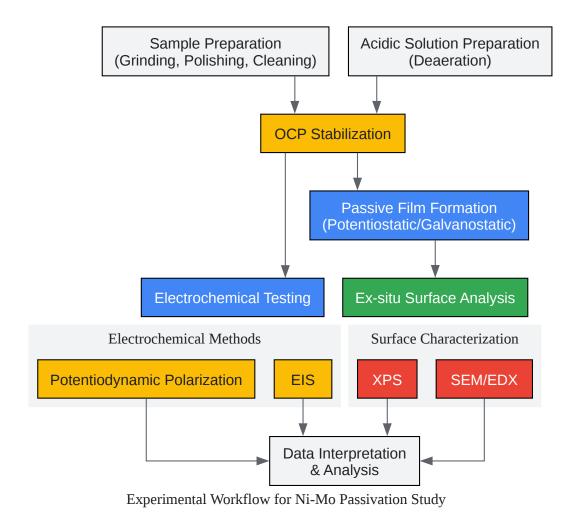


- Acquire high-resolution spectra for the elements of interest (Ni 2p, Mo 3d, Cr 2p, O 1s).
- Perform depth profiling by sputtering the surface with argon ions to analyze the composition as a function of depth through the passive film.
- 4. Data Analysis:
- Deconvolute the high-resolution spectra to identify the different chemical states (e.g., metallic vs. oxidized states like Cr<sup>3+</sup>, Mo<sup>4+</sup>, Mo<sup>6+</sup>).[5] This allows for the characterization of the oxides and hydroxides within the passive film.[17]

### **Visualized Workflows and Mechanisms**

The following diagrams illustrate key concepts and workflows related to the study of Ni-Mo passivation.

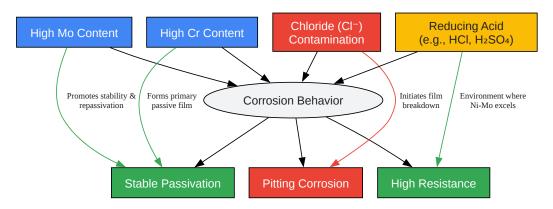




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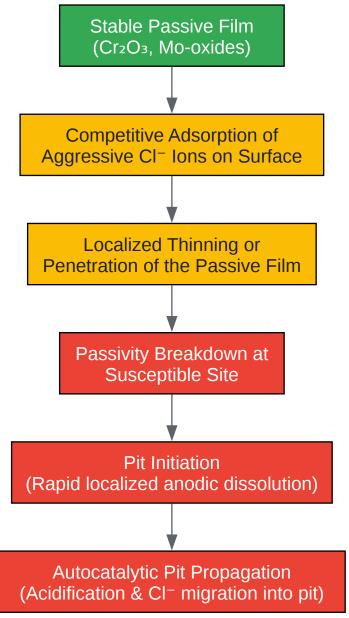
Caption: A typical experimental workflow for investigating the passivation of Ni-Mo alloys.





Factors Influencing Ni-Mo Corrosion Behavior





Mechanism of Chloride-Induced Pitting on a Passivated Surface

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### References

- 1. seathertechnology.com [seathertechnology.com]
- 2. Nickel molybdenum (Ni-Mo) alloy manufacturer, You trusted supplier [hynickelalloy.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "The anodic dissolution of molybdenum in acid sulfate solutions" by Ching-Kuo Chen [scholarsmine.mst.edu]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. content.ampp.org [content.ampp.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Effect of Pre-passivation on the Corrosion Behavior of PH13-8Mo Stainless Steel in Industrial—Marine Atmospheric Environment [frontiersin.org]
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